Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH
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Overview
Description
Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH is a synthetic peptide known for its unique sequence and properties. This compound is often referred to in scientific literature as a derivative of hirudin, a naturally occurring peptide known for its anticoagulant properties. The sequence of this compound includes a sulfated tyrosine residue, which plays a crucial role in its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid in the sequence is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH can undergo various chemical reactions, including:
Oxidation: The sulfated tyrosine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfated tyrosine residue can lead to the formation of sulfonic acid derivatives .
Scientific Research Applications
Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential anticoagulant properties, similar to hirudin.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
The mechanism of action of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH involves its interaction with specific molecular targets. The sulfated tyrosine residue is crucial for binding to target proteins, influencing pathways such as coagulation. The peptide can inhibit thrombin, a key enzyme in the blood coagulation cascade, thereby exerting its anticoagulant effects .
Comparison with Similar Compounds
Similar Compounds
Hirudin: A natural peptide with anticoagulant properties.
Desirudin: A recombinant form of hirudin used as an anticoagulant.
Bivalirudin: A synthetic peptide with similar anticoagulant effects.
Uniqueness
Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH is unique due to its specific sequence and the presence of a sulfated tyrosine residue, which enhances its binding affinity and biological activity compared to other similar peptides .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H86N10O25S/c1-5-35(4)54(71-60(90)46-14-9-29-72(46)62(92)41(21-27-52(81)82)67-61(91)47(33-36-11-7-6-8-12-36)74-48(75)23-24-49(74)76)63(93)73-30-10-13-45(73)59(89)66-40(20-26-51(79)80)55(85)65-39(19-25-50(77)78)56(86)70-44(32-37-15-17-38(18-16-37)99-100(96,97)98)58(88)69-43(31-34(2)3)57(87)68-42(64(94)95)22-28-53(83)84/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,85)(H,66,89)(H,67,91)(H,68,87)(H,69,88)(H,70,86)(H,71,90)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H,96,97,98)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKXPBZTQOZMGW-FQSUHZHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)N5C(=O)CCC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N5C(=O)CCC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H86N10O25S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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